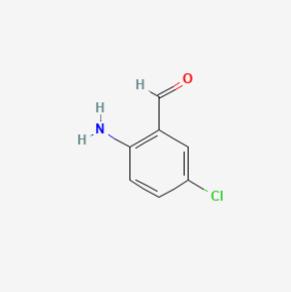
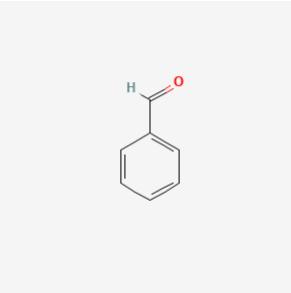
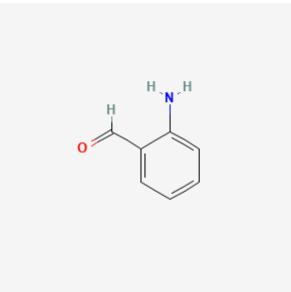
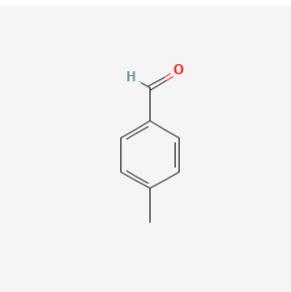


Structural Validation of 2-Amino-5-chlorobenzaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde





Cat. No.: B1272629

[Get Quote](#)

This guide provides a comprehensive validation of the chemical structure of **2-Amino-5-chlorobenzaldehyde** through a detailed analysis of its spectral data. By comparing experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with data from structurally related alternatives, we provide clear evidence for its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate structural elucidation.

Structural Overview and Comparison

2-Amino-5-chlorobenzaldehyde is an aromatic compound featuring an aldehyde group (-CHO) and an amino group (-NH₂) ortho to each other on a benzene ring, with a chlorine atom (-Cl) in the para position relative to the amino group.^[1] To validate this specific substitution pattern and the presence of these functional groups, its spectral data is compared against three alternative structures: Benzaldehyde, 2-Aminobenzaldehyde, and 4-Chlorobenzaldehyde.

Compound	Structure	Key Features
2-Amino-5-chlorobenzaldehyde		Aldehyde, primary amine, and chloro-substituted aromatic ring.
Benzaldehyde		A simple aromatic aldehyde, serving as a baseline for the aldehyde and aromatic signals.
2-Aminobenzaldehyde		Contains the ortho-amino and aldehyde groups, helping to identify their specific spectral influence.[2]
4-Chlorobenzaldehyde		Contains the chloro-substituent and aldehyde, isolating the effect of the chlorine atom on the ring.

Comparative Spectral Data Analysis

The following sections present the experimental data for **2-Amino-5-chlorobenzaldehyde** and compare it with the reference compounds.

Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of **2-Amino-5-chlorobenzaldehyde** is distinct due to the electronic effects of the amino, chloro, and aldehyde groups on the aromatic protons.

Table 1: ^1H NMR Spectral Data Comparison (in CDCl_3)

Compound	Aldehyde-H (δ ppm)	Aromatic-H (δ ppm)	Amine-H (δ ppm)
2-Amino-5-chlorobenzaldehyde	9.80 (s, 1H)	7.44 (d, 1H), 7.25 (dd, 1H), 6.61 (d, 1H)	6.14 (br s, 2H)
Benzaldehyde	~10.0 (s, 1H) ^[3]	~7.2-7.4 (m, 5H) ^[3]	N/A
2-Aminobenzaldehyde	9.85 (s, 1H) ^[4]	7.46 (dd, 1H), 7.26-7.32 (m, 1H), 6.70-6.76 (m, 1H), 6.63 (d, 1H) ^[4]	6.12 (s, 2H) ^[4]
4-Chlorobenzaldehyde	9.99 (s, 1H) ^[5]	7.85 (d, 2H), 7.55 (d, 2H) ^[6]	N/A

Interpretation:

- Aldehyde Proton: The singlet at ~9.80 ppm is characteristic of an aldehyde proton.
- Aromatic Protons: The presence of three distinct signals in the aromatic region (a doublet, a doublet of doublets, and another doublet) confirms a tri-substituted benzene ring. The upfield shift of the proton at 6.61 ppm is due to the electron-donating effect of the adjacent amino group.
- Amine Protons: The broad singlet at 6.14 ppm, integrating to two protons, is indicative of a primary amine ($-\text{NH}_2$).

Carbon-13 NMR identifies the different carbon environments in the molecule.

Table 2: ^{13}C NMR Spectral Data Comparison (in CDCl_3)

Compound	Carbonyl-C (δ ppm)	Aromatic-C (δ ppm)
2-Amino-5-chlorobenzaldehyde	192.9	148.4, 135.3, 134.3, 120.8, 119.3, 117.7
Benzaldehyde	~192.5[5]	136.5, 134.6, 129.8, 129.1[5] [7]
2-Aminobenzaldehyde	~194.7	151.7, 136.1, 135.5, 119.2, 117.0, 116.5
4-Chlorobenzaldehyde	190.9[8]	141.0, 134.7, 130.9, 129.5[8]

Interpretation:

- **Carbonyl Carbon:** The signal at 192.9 ppm is characteristic of an aldehyde carbonyl carbon. [9]
- **Aromatic Carbons:** Six distinct signals are observed, confirming a substituted benzene ring where symmetry is broken. The chemical shifts are influenced by the attached amino, chloro, and aldehyde groups. The carbon attached to the amino group (C-2) is shifted upfield to ~148.4 ppm, while the carbon attached to the chlorine (C-5) is also significantly affected.

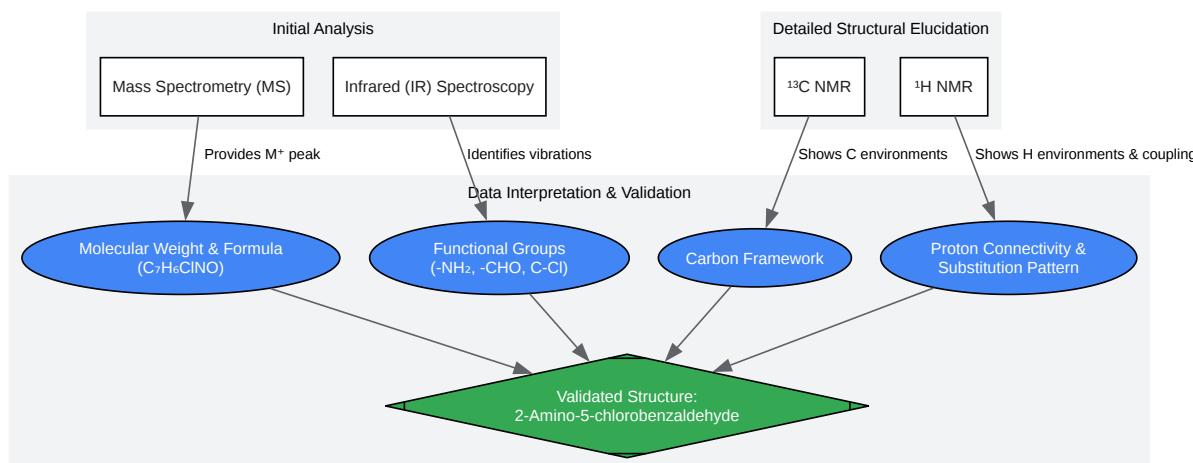
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	Expected Range (cm ⁻¹)	Observed for 2-Amino-5-chlorobenzaldehyde (Characteristic Peaks)
N-H Stretch (Amine)	3300-3500 (two bands for primary amine)[10]	~3400 and ~3300 cm ⁻¹
Aromatic C-H Stretch	3000-3100[11]	~3050 cm ⁻¹
Aldehyde C-H Stretch	2700-2850 (often two weak bands)[12]	~2820 and ~2740 cm ⁻¹
C=O Stretch (Aldehyde)	1690-1715 (for aromatic aldehydes)[9]	~1700 cm ⁻¹
N-H Bend (Amine)	1580-1650[10]	~1620 cm ⁻¹
Aromatic C=C Stretch	1450-1600	Multiple bands in this region
C-N Stretch (Aromatic Amine)	1250-1335[10]	~1300 cm ⁻¹
C-Cl Stretch	600-800	~750 cm ⁻¹

Interpretation: The presence of two distinct N-H stretching bands confirms a primary amine. The characteristic aldehyde C-H and strong C=O stretching absorptions confirm the aldehyde group.[12] The combination of these peaks strongly supports the proposed structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.


Table 4: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)
2-Amino-5-chlorobenzaldehyde	155.58	155/157 (M ⁺ , isotopic peak for Cl), 154 (M-H) ⁺ , 126 (M-CHO) ⁺ , 90
Benzaldehyde	106.12	106 (M ⁺), 105 (M-H) ⁺ , 77 (C ₆ H ₅) ⁺ [1][13]

Interpretation: The mass spectrum shows a molecular ion peak (M^+) at m/z 155, with a characteristic $M+2$ peak at m/z 157 (approximately one-third the intensity), which is definitive for a compound containing one chlorine atom. Key fragmentation includes the loss of a hydrogen radical (m/z 154) and the formyl group (m/z 126), consistent with the structure of an aldehyde.[13][14]

Workflow for Structural Validation

The logical process for validating the structure of **2-Amino-5-chlorobenzaldehyde** using the discussed spectral data is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral data validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.

- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard pulse program with a 30° pulse angle.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Set the relaxation delay to 1.0 seconds and the acquisition time to 4.0 seconds.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.[\[15\]](#)
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a relaxation delay of 2.0 seconds.
 - Accumulate at least 1024 scans, depending on the sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.
 - Record a background spectrum of the empty ATR accessory.[\[16\]](#)
 - Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the sampling area.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Acquisition:
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Set the resolution to 4 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
- Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Ionization Method: Electron Impact (EI) is typically used for small, relatively volatile molecules.
- Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
- Acquisition:
 - Introduce the sample into the ion source (a direct insertion probe can be used for solid samples).[17]
 - Use a standard EI energy of 70 eV to induce ionization and fragmentation.[18]
 - Scan a mass range of m/z 40 to 400 to ensure detection of the molecular ion and relevant fragments.
- Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions. Compare the isotopic distribution of the molecular ion peak with the theoretical pattern for a monochlorinated compound.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides an unambiguous validation of the structure of **2-Amino-5-chlorobenzaldehyde**. Each technique

offers complementary information: MS confirms the molecular formula and the presence of chlorine, IR identifies the key functional groups, and NMR elucidates the precise connectivity and substitution pattern of the atoms. The experimental data is fully consistent with the proposed structure and clearly distinguishable from that of related alternative compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. 2-Aminobenzaldehyde, CAS No. 529-23-7 - iChemical [ichemical.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. scribd.com [scribd.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. quora.com [quora.com]
- To cite this document: BenchChem. [Structural Validation of 2-Amino-5-chlorobenzaldehyde: A Comparative Spectroscopic Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272629#validation-of-2-amino-5-chlorobenzaldehyde-structure-by-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com